molecular formula C28H28N2O3S2 B2646425 ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 681273-91-6

ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2646425
CAS No.: 681273-91-6
M. Wt: 504.66
InChI Key: RTIPPIWNVCMVOE-UHFFFAOYSA-N
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Description

This compound features a tetrahydrobenzo[b]thiophene core substituted at the 2-position with an acetamido group bearing a thioether-linked 1-benzylindole moiety and an ethyl ester at the 3-position. The benzylindole group may enhance lipophilicity and target binding compared to simpler aromatic substituents, while the tetrahydrobenzo[b]thiophene scaffold contributes to conformational rigidity.

Properties

IUPAC Name

ethyl 2-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3S2/c1-2-33-28(32)26-21-13-7-9-15-23(21)35-27(26)29-25(31)18-34-24-17-30(16-19-10-4-3-5-11-19)22-14-8-6-12-20(22)24/h3-6,8,10-12,14,17H,2,7,9,13,15-16,18H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIPPIWNVCMVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of multiple functional groups including an indole ring, a thiophene ring, and an amide group. Its molecular formula is C31H33N3O4S2C_{31}H_{33}N_{3}O_{4}S_{2}, with a molecular weight of approximately 575.74 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiophene and indole compounds exhibit promising antimicrobial properties. For instance, compounds with similar scaffolds have demonstrated activity against Mycobacterium tuberculosis (Mtb) with minimal cytotoxicity towards human cells. In one study, a related compound showed an IC50 of 6.2 μM against human monocytic cells, indicating a favorable safety profile while maintaining efficacy against pathogens .

Antitumor Activity

The compound has shown potential as an antitumor agent. In vitro studies have evaluated its effects on various cancer cell lines, particularly breast cancer (MCF-7). The IC50 values for related compounds ranged from 23.2 to 49.9 μM, demonstrating significant cytotoxicity. Flow cytometry analyses revealed that these compounds induce apoptosis and cell cycle arrest at the G2/M phase, suggesting mechanisms that involve genetic material degradation and apoptosis induction .

Compound IC50 (μM) Cell Line Mechanism
Compound A23.2MCF-7Apoptosis
Compound B49.9MCF-7Cell cycle arrest
Compound C6.2THP-1Antimicrobial

Neuroprotective Effects

Compounds containing the indole moiety have also been studied for their neuroprotective properties. Research indicates that they may inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. This inhibition can enhance neurotransmitter levels in the brain, potentially alleviating cognitive decline associated with neurodegenerative diseases .

Inhibition of Key Enzymes

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cellular processes:

  • AChE Inhibition : Enhances acetylcholine levels.
  • Mycolic Acid Synthesis Inhibition : Related compounds have shown to inhibit mycolic acid biosynthesis in Mtb, which is critical for bacterial survival .

Induction of Apoptosis

The compound’s ability to induce apoptosis in cancer cells involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death pathways being activated .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

  • Antituberculosis Activity : A study reported that a structurally similar compound exhibited an MBC (Minimum Bactericidal Concentration) of <5 μM against Mtb, indicating strong bactericidal activity .
  • Cytotoxicity in Cancer Research : Another investigation found that certain derivatives not only inhibited tumor growth but also improved hematological parameters in tumor-bearing mice models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing the tetrahydrobenzo[b]thiophene-3-carboxylate core but differing in substituents at the 2-position. Key structural and functional variations, synthesis routes, and properties are summarized below:

Table 1: Comparative Analysis of Tetrahydrobenzo[b]thiophene Derivatives

Compound Name (Reference) Substituent at 2-Position Synthesis Method (Yield) Melting Point (°C) Biological Activity (if reported)
Target Compound (1-Benzyl-1H-indol-3-yl)thioacetamido Not explicitly described in evidence Not reported Hypothesized enzyme inhibition
Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethylamino Petasis reaction (22% yield) Not reported Not reported
N-Benzyl-2-(2-((1-Methyl-1H-imidazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (1-Methylimidazol-2-yl)thioacetamido DIPEA/DMSO-mediated coupling Not reported Not reported
2-(2-(4-Benzylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIIb) 4-Benzylpiperazinylacetamido Ethanol reflux (80% yield) 200–202 Acetylcholinesterase inhibition
Ethyl 2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Benzamido Chloroform reflux with benzoyl chloride Not reported Intermediate for thrombolytic agents
Ethyl 2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2-Cyanoacetamido Cyanoacetylation with pyrazole Not reported Intermediate for further derivatization

Key Observations:

Structural Diversity: The target compound’s indole-thioether substituent distinguishes it from derivatives with phenyl (e.g., ), imidazole (), or piperazine () groups. The indole moiety may enhance π-π stacking interactions in biological targets compared to smaller heterocycles.

Synthetic Efficiency: Yields vary significantly: The Petasis reaction () gave a low 22% yield, while ethanol-mediated coupling () achieved 80%. The target compound’s synthesis likely requires multi-step protocols due to its complex substituent.

Thermal Stability :

  • Melting points correlate with crystallinity and intermolecular interactions. Compound IIIb () has a high melting point (200–202°C), likely due to hydrogen bonding from the carboxamide and piperazine groups. The target compound’s melting point remains uncharacterized but may be lower due to the flexible benzylindole side chain.

Biological Relevance :

  • Piperazine-containing analogs (e.g., IIIb, ) demonstrated acetylcholinesterase inhibition, suggesting that bulky substituents at the 2-position enhance target engagement. The indole-thioether group in the target compound may similarly interact with hydrophobic enzyme pockets.

Q & A

Q. What are the foundational synthetic routes for this compound?

The synthesis involves a multi-step approach:

  • Step 1: Start with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. React with 1-benzyl-1H-indole-3-thiol activated by chloroacetyl chloride to form the thioacetamide intermediate.
  • Step 2: Perform nucleophilic substitution under nitrogen atmosphere to couple the indole-thio moiety.
  • Step 3: Purify via reverse-phase HPLC or recrystallization (e.g., methanol-water gradients). Monitor intermediates using TLC with toluene/ethyl acetate (4:1) .

Q. How is the compound structurally characterized?

Key techniques include:

  • Single-crystal X-ray diffraction to confirm stereochemistry and molecular packing .
  • Spectroscopic analysis : IR for functional groups (e.g., C=O at ~1700 cm⁻¹), ¹H/¹³C NMR for proton/carbon assignments, and mass spectrometry for molecular ion verification .

Q. What preliminary biological screening methods are applicable?

  • Antioxidant assays : DPPH radical scavenging or FRAP tests at concentrations of 10–100 µM .
  • Anti-inflammatory screening : Inhibition of COX-1/COX-2 enzymes via in vitro enzyme-linked assays .

Advanced Research Questions

Q. How can synthetic yield be optimized in multi-step reactions?

  • Catalyst selection : Use piperidine/acetic acid in Knoevenagel condensations to enhance reaction rates .
  • Purification : Optimize reverse-phase HPLC gradients (e.g., 30% → 100% methanol) to isolate high-purity products (>98%) .
  • Reaction monitoring : Employ real-time TLC or LC-MS to identify side products (e.g., unreacted aldehydes) and adjust stoichiometry .

Q. What strategies resolve contradictions between computational and experimental data?

  • Conformational analysis : Compare DFT-optimized geometries with X-ray crystallography data to validate bond lengths/angles .
  • NMR validation : Use 2D techniques (HSQC, HMBC) to resolve signal overlaps, particularly for tetrahydrobenzo[b]thiophene protons .

Q. How to investigate the mechanism of biological activity?

  • Enzyme inhibition studies : Perform kinetic assays (e.g., IC₅₀ determination) against bacterial dihydrofolate reductase (DHFR) or inflammatory mediators like TNF-α .
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., DHFR active site) and validate with mutagenesis experiments .

Q. What advanced functionalization methods expand the compound’s utility?

  • Electrophilic substitution : Introduce halogens (Cl, Br) at the indole C5 position using NCS/NBS in DMF .
  • Reductive amination : Modify the tetrahydrobenzo[b]thiophene core with aldehydes/ketones under H₂/Pd-C to generate secondary amines .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., thioacetylation) .
  • Crystallization : Use slow evaporation in methanol/water (7:3) to obtain diffraction-quality crystals .
  • Bioactivity : Combine in vitro assays with in silico modeling to prioritize lead compounds for further study .

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